molecular formula C7H8O2 B14496599 2-Oxabicyclo[2.2.2]oct-5-en-3-one CAS No. 63838-51-7

2-Oxabicyclo[2.2.2]oct-5-en-3-one

Cat. No.: B14496599
CAS No.: 63838-51-7
M. Wt: 124.14 g/mol
InChI Key: OBNPFXSOHOEJOI-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]oct-5-en-3-one is a bicyclic organic compound featuring a ketone group at position 3 and an oxygen atom within its bridge structure (C₇H₁₀O₂; molecular weight: 126.16) . Its rigid, three-dimensional geometry and oxygen substitution make it a candidate for bioisosteric replacement of aromatic rings in drug discovery.

Properties

CAS No.

63838-51-7

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

2-oxabicyclo[2.2.2]oct-5-en-3-one

InChI

InChI=1S/C7H8O2/c8-7-5-1-3-6(9-7)4-2-5/h1,3,5-6H,2,4H2

InChI Key

OBNPFXSOHOEJOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(=O)O2

Origin of Product

United States

Preparation Methods

Thermal Cycloaddition with Nitroolefins

A seminal approach involves reacting 2H-pyran-2-one with nitroolefins under thermal conditions. For example, 2-pyrone (dienophile) and β-nitrostyrene (dienophile) in tetrahydrofuran (THF) at −20°C yield the bicyclic lactone with high stereoselectivity. Chiral catalysts, such as thiourea-based organocatalyst 4b (5 mol%), enhance enantiomeric excess (ee) up to 92%. The reaction proceeds via an endo transition state, favoring the formation of the exo stereoisomer due to secondary orbital interactions.

Key Conditions :

  • Solvent: THF or dichloromethane
  • Temperature: −20°C to 25°C
  • Catalysts: Thiourea derivatives (e.g., 4b) or Lewis acids
  • Yield: 65–85%

High-Pressure Diels-Alder Reactions

Application of high pressure (13–15 kbar) accelerates the cycloaddition between 2H-pyran-2-one and maleic anhydride, reducing reaction times from days to hours. This method circumvents the need for cryogenic temperatures and improves yields to 78–90%. The endo adduct predominates under these conditions due to enhanced orbital overlap.

Microwave-Assisted Synthesis

Microwave irradiation (150–200°C, 20–30 min) enables rapid access to the bicyclic framework. For instance, 3-acylamino-2H-pyran-2-ones react with N-phenylmaleimide in dimethylformamide (DMF), achieving 70–80% yields. This method is particularly effective for sterically hindered dienophiles.

Acid-Catalyzed Cyclization of Epoxy Precursors

Epoxycyclohexanols serve as precursors for acid-mediated cyclization. A patent describes treating cis-epoxycyclohexanol with Amberlyst sulfonic acid in toluene at 25°C, affording the bicyclic lactone in 88% yield. The reaction proceeds via protonation of the epoxide, followed by intramolecular nucleophilic attack by the adjacent hydroxyl group.

Optimization Insights :

  • Acid Strength: Strong acids (e.g., HCl, H2SO4) are preferable over weak acids.
  • Solvent: Aromatic hydrocarbons (toluene) minimize side reactions.
  • Stereochemistry: The exo -hydroxy configuration is favored due to transition-state stabilization.

Photochemical Synthesis in Flow Systems

Photochemical rearrangement of precursor lactones in continuous-flow reactors offers a scalable alternative. Irradiating 2-oxabicyclo[2.2.0]hex-5-en-3-one at 254 nm in a flow system (residence time: 10 min) yields the target compound at 144 mg/h, a tenfold increase over batch methods. This approach minimizes reactor fouling and enhances reproducibility.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Stereoselectivity Scalability
Thermal Diels-Alder −20°C, THF, 24 h 65–85 exo > endo Moderate
High-Pressure 15 kbar, 6 h 78–90 endo > exo Low
Acid-Catalyzed 25°C, toluene, 12 h 88 exo High
Photochemical Flow 254 nm, 10 min 70 N/A High

Mechanistic and Stereochemical Considerations

  • Diels-Alder Regioselectivity : Electron-withdrawing groups on the dienophile direct regioselectivity. For example, nitroolefins favor ortho adducts, while maleimides yield para products.
  • Endo Rule : Under thermal conditions, bulky substituents on the dienophile promote endo transition states via secondary orbital interactions.
  • Acid-Mediated Cyclization : The exo preference arises from minimized steric hindrance during ring closure.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.2]oct-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.

    Substitution: Substitution reactions, particularly involving nucleophiles, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization , n-butyl lithium for ring-opening polymerization , and trifluoromethanesulfonic acid as a catalyst . The conditions for these reactions vary, but they often involve specific solvents and temperature controls to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening polymerization of 2-Oxabicyclo[2.2.2]octan-3-one can yield polyesters with alicyclic moieties .

Scientific Research Applications

Scientific Research Applications

2-Oxabicyclo[2.2.2]octane as a Phenyl Bioisostere
2-Oxabicyclo[2.2.2]octane, a saturated bioisostere of the phenyl ring, has improved physicochemical properties . Its design is based on the analysis of the advantages and disadvantages of previously used bioisosteres like bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane .

2-Oxabicyclo[2.2.2]octane can be incorporated into drug structures, such as Imatinib and Vorinostat, in place of a phenyl ring . This replacement can lead to improved water solubility, enhanced metabolic stability, and reduced lipophilicity. It can also result in new bioactive analogs of drugs . Modifications of 2-oxabicyclo[2.2.2]octanes can be undertaken to obtain mono- and bifunctional derivatives for use in medicinal chemistry projects .

2-Azabicyclo[3.2.1]octane scaffold
2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in drug discovery . Their unique structure can make them challenging to acquire, but they have been applied as key synthetic intermediates in several total syntheses . The medicinal and biological effect of azabicyclo[3.2.1]octane derivatives appears to derive from their structural similarity to bioactive alkaloids and their rigid bicyclic backbone .

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.2]oct-5-en-3-one involves its incorporation into molecular structures, where it can influence the physicochemical properties of the resulting compounds. For example, replacing the phenyl ring in drugs with the 2-Oxabicyclo[2.2.2]octane core can enhance water solubility, metabolic stability, and reduce lipophilicity . This modification can lead to improved drug efficacy and reduced side effects.

Comparison with Similar Compounds

Key Features:

  • Structure : Combines a bicyclo[2.2.2]octane scaffold with an oxygen bridge and ketone functional group.
  • Synthesis : Derivatives are synthesized via iodocyclization of cyclohexane-containing alkenyl alcohols or modular approaches using commercial ketones .
  • Applications : Explored in medicinal chemistry for replacing phenyl rings to enhance solubility and reduce lipophilicity .

Geometric and Electronic Properties

The table below compares geometric parameters (C-C distances, angles) and electronic properties of 2-oxabicyclo[2.2.2]octane derivatives with phenyl rings and other bioisosteres:

Parameter Phenyl Ring 2-Oxabicyclo[2.2.2]octane Bicyclo[2.2.2]octane Cubane
C-C Distance (r, Å) 2.88–2.89 2.54–2.56 2.54–2.56 1.55 (edge length)
Substituent Distance (d, Å) 5.90–5.93 5.56–5.58 5.56–5.58 2.63 (diagonal)
Vector Collinearity (φ1/φ2, °) 176–179 176–177 176–177 90 (non-collinear)
Acidity (pKa of -COOH) 4.5 4.4 (γ-position) 5.6 Not reported
logD (Lipophilicity) 2.6 (Imatinib) 1.8 (Imatinib analog) 2.7 (Imatinib analog) ~3.0 (estimated)

Key Findings :

  • Geometric Similarity : 2-Oxabicyclo[2.2.2]octane closely mimics the para-substituted phenyl ring in collinearity (φ1/φ2 ≈ 176–177°) but has shorter C-C distances, enhancing rigidity .
  • Electronic Effects: The oxygen atom reduces lipophilicity (logD = 1.8 vs. 2.6 for phenyl) and restores acidity comparable to benzoic acid (pKa ≈ 4.4), unlike non-oxygenated bicyclo[2.2.2]octane (pKa = 5.6) .
  • Stability : Derivatives exhibit thermal and chemical stability, resisting decomposition under acidic/basic conditions (1 M HCl/NaOH, 100°C) .

Physicochemical and Pharmacokinetic Performance

Case Study: Imatinib Analogs
Replacing the phenyl ring in Imatinib with 2-oxabicyclo[2.2.2]octane improved:

  • Water Solubility : 389 µM (vs. 351 µM for phenyl and 113 µM for bicyclo[2.2.2]octane) .
  • Metabolic Stability : Half-life increased by 50% (t₁/₂ = 87 min vs. 60 min for phenyl) .
  • Lipophilicity : logD reduced to 1.8 (vs. 2.6 for phenyl) .

Limitations : Despite improved pharmacokinetics, bioisosteric replacement in Imatinib abolished ABL1 kinase inhibition, highlighting the trade-off between physicochemical optimization and target engagement .

Comparison with Other Bioisosteres

Cubane
  • Geometry: Non-collinear vectors limit mimicry of para-substituted phenyls .
  • Lipophilicity: Higher logD (~3.0) due to non-polar carbon framework .
  • Applications : Used in energetic materials but less favored in drug design due to synthetic complexity .
Bicyclo[1.1.1]pentane
  • C-C Distance : Shorter (1.8 Å), unsuitable for meta/para-substituted phenyl mimics .
  • Solubility : Reduces lipophilicity but often requires additional polar groups for solubility .
2-Oxabicyclo[2.1.1]hexane

Q & A

Q. How should researchers design studies to investigate the compound's applications in catalysis or material science?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For catalysis, test substrate scope under varying conditions (e.g., solvent, catalyst loading). In material science, explore polymerization kinetics or copolymer compatibility. Rigorous literature reviews ensure novelty and avoid redundancy .

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